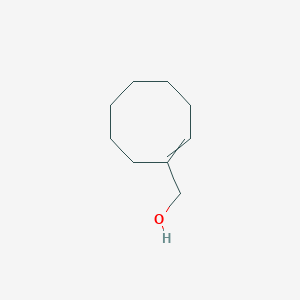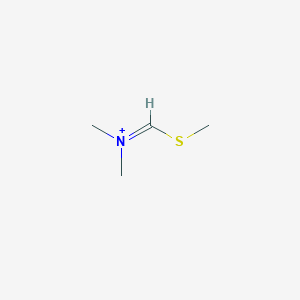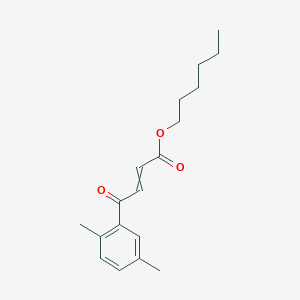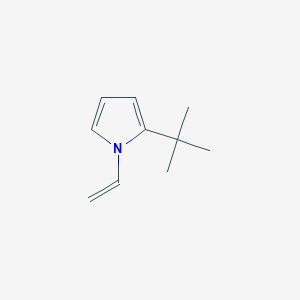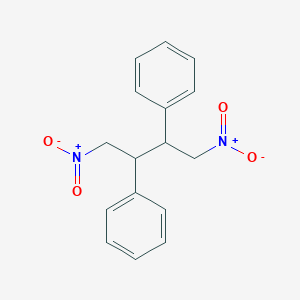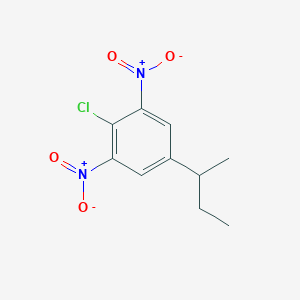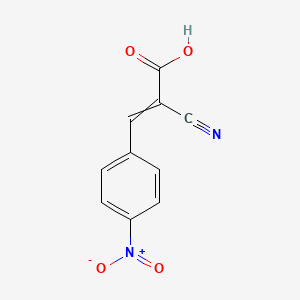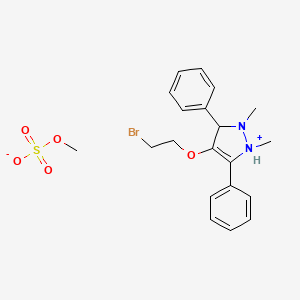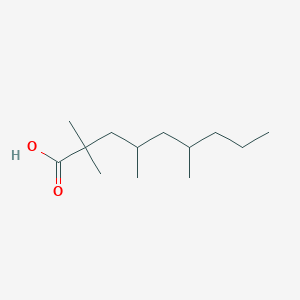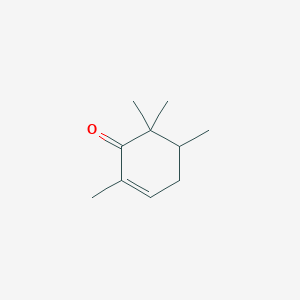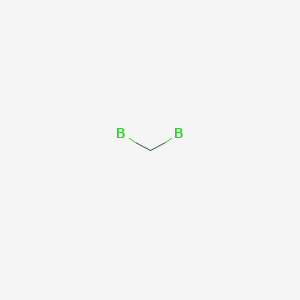
Diboryl-methane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diboryl-methane is an organic compound that contains two boron atoms bonded to a single carbon atom. This compound is of significant interest in organic synthesis due to its unique reactivity and versatility. The presence of two boron atoms allows for multiple functionalizations, making it a valuable intermediate in the synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
Diboryl-methane can be synthesized through various methods. One common approach involves the reaction of diboron compounds with methylene sources. For example, the reaction of bis(pinacolato)diboron with methylene iodide in the presence of a base such as potassium tert-butoxide can yield this compound . Another method involves the homologation of this compound using enantiomerically pure lithium-stabilized carbenoids to produce 1,2- and 1,3-bis(boronic esters) with high enantio- and diastereoselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Diboryl-methane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cross-coupling reactions, which are valuable for forming carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or sodium perborate to form boronic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions include boronic acids, boronic esters, and various substituted boron-containing compounds. These products are valuable intermediates in organic synthesis and can be further functionalized to create complex molecules.
科学的研究の応用
Diboryl-methane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: this compound derivatives are being explored for their potential use in biological systems, including as probes for studying enzyme mechanisms and as potential therapeutic agents.
Medicine: Research is ongoing to investigate the potential medicinal applications of this compound derivatives, particularly in the development of new drugs and diagnostic tools.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism by which diboryl-methane exerts its effects involves the formation of boronate complexes. These complexes can undergo various transformations, including 1,2-metallate rearrangements and cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
類似化合物との比較
Similar Compounds
Diboryl-ethane: Similar to diboryl-methane but with an additional carbon atom, leading to different reactivity and applications.
Triboryl-methane: Contains three boron atoms bonded to a single carbon atom, offering even more functionalization possibilities.
Diboryl-propane: Another related compound with a longer carbon chain, used in different synthetic applications.
Uniqueness
This compound is unique due to its simplicity and the presence of two boron atoms, which provide a balance between reactivity and stability. This makes it an ideal intermediate for a wide range of synthetic applications, from small molecule synthesis to the development of advanced materials.
特性
CAS番号 |
59189-67-2 |
|---|---|
分子式 |
CH2B2 |
分子量 |
35.65 g/mol |
InChI |
InChI=1S/CH2B2/c2-1-3/h1H2 |
InChIキー |
KMBLREODNSHFEV-UHFFFAOYSA-N |
正規SMILES |
[B]C[B] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



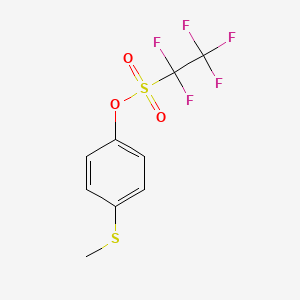
![[1,4-Phenylenebis(oxy)]bis[chloro(diphenyl)silane]](/img/structure/B14619779.png)
